Phenol, 4-(2,4-diamino-6-pteridinyl)-
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Overview
Description
Preparation Methods
The synthesis of Phenol, 4-(2,4-diamino-6-pteridinyl)- typically involves the reaction of 2,4-diamino-6-chloropteridine with a phenol derivative under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Phenol, 4-(2,4-diamino-6-pteridinyl)- undergoes various chemical reactions, including:
Scientific Research Applications
Phenol, 4-(2,4-diamino-6-pteridinyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenol, 4-(2,4-diamino-6-pteridinyl)- involves its interaction with specific enzymes and receptors in biological systems. It acts as an inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA, RNA, and protein synthesis . By inhibiting this enzyme, the compound can disrupt cellular processes, making it useful in the treatment of certain diseases .
Comparison with Similar Compounds
Phenol, 4-(2,4-diamino-6-pteridinyl)- can be compared with similar compounds such as aminopterin and methotrexate . These compounds share a similar pteridine ring structure and act as dihydrofolate reductase inhibitors . Phenol, 4-(2,4-diamino-6-pteridinyl)- is unique due to its specific substitution pattern on the phenol ring, which can influence its binding affinity and specificity for the enzyme .
Similar Compounds
- Aminopterin
- Methotrexate
- 4-(2,4-diamino-7-(4-hydroxyphenyl)pteridin-6-yl)phenol
Properties
CAS No. |
677297-67-5 |
---|---|
Molecular Formula |
C12H10N6O |
Molecular Weight |
254.25 g/mol |
IUPAC Name |
4-(2,4-diaminopteridin-6-yl)phenol |
InChI |
InChI=1S/C12H10N6O/c13-10-9-11(18-12(14)17-10)15-5-8(16-9)6-1-3-7(19)4-2-6/h1-5,19H,(H4,13,14,15,17,18) |
InChI Key |
FUTZONJYAAOCTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=N2)C(=NC(=N3)N)N)O |
Origin of Product |
United States |
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